molecular formula C6H6O2S2 B1332954 2-(Methylthio)thiophene-3-carboxylic acid CAS No. 71154-30-8

2-(Methylthio)thiophene-3-carboxylic acid

Cat. No.: B1332954
CAS No.: 71154-30-8
M. Wt: 174.2 g/mol
InChI Key: AABWPIYTBMFEBE-UHFFFAOYSA-N
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Description

2-(Methylthio)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O2S2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electropolymerization

One study outlines the synthesis of novel tetrathiafulvalene–thiophene assemblies using 2-(Methylthio)thiophene-3-carboxylic acid. The electropolymerization of these compounds showed rapid polymer formation and significant electrochromic performances, indicating potential applications in smart materials and display technologies (Li et al., 2020).

Reaction Mechanisms and Derivatives

Another research focused on reactions involving methyl 3-hydroxythiophene-2-carboxylate, a related compound. It demonstrated a route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the chemical versatility and potential for creating diverse organic compounds (Corral & Lissavetzky, 1984).

Friedel-Crafts Synthesis

Research on Friedel-Crafts synthesis involved thiophene and 2,5-dimethylthiophene with isothiocyanates, yielding N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophene-5-carboxylic acid. This indicates its utility in complex organic synthesis processes (Jagodziński et al., 1986).

Water-Soluble Polythiophene Carboxylic Acids

A study on water-soluble polythiophene carboxylic acids, including derivatives of this compound, explored their properties through potentiometric titration and spectroscopy. This research could have implications for polymer science, particularly in developing new materials with specific solution properties (Kim et al., 1999).

Synthesis of Substituted Furans, Pyrroles, Thiophenes

The synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives was explored, demonstrating the compound's versatility in creating a variety of heterocyclic compounds. This has potential applications in pharmaceutical and agrochemical industries (Yin et al., 2008).

Catalytic Liquid-Phase Oxidation

Research on the catalytic liquid-phase oxidation of methylthio-substituted thiophenes showed the production of thiophene carboxylic acids under specific conditions, useful in organic synthesis and chemical engineering (Litvinov et al., 1975).

Safety and Hazards

The safety information for “2-(Methylthio)thiophene-3-carboxylic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Thiophene-based analogs, such as “2-(Methylthio)thiophene-3-carboxylic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

Properties

IUPAC Name

2-methylsulfanylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABWPIYTBMFEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376307
Record name 2-(Methylsulfanyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71154-30-8
Record name 2-(Methylthio)-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71154-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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